3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

Dopamine transporter Neuropharmacology Cocaine metabolites

Researchers quantifying cocaine metabolic pathways require a stable terminal metabolite standard that is not further metabolized. Benzoylnorecgonine HCl serves as the definitive reference for this purpose. • Terminal urinary metabolite: ~90% excreted unchanged; stable analytical target • High aqueous solubility (>25 mg/mL) enables facile calibration standard preparation • Distinct low LogP (~-0.8) ensures baseline chromatographic resolution from other cocaine metabolites (Rs ≥1.5) • Supplied as neat analytical standard (≥98% HPLC) with storage at -20°C

Molecular Formula C15H18ClNO4
Molecular Weight 311.76 g/mol
Cat. No. B12106011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Molecular FormulaC15H18ClNO4
Molecular Weight311.76 g/mol
Structural Identifiers
SMILESC1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl
InChIInChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H
InChIKeySNVXULYEWYGPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoylnorecgonine HCl: Identity, Class, and Key Features


3‑Benzoyloxy‑8‑azabicyclo[3.2.1]octane‑2‑carboxylic acid hydrochloride (CAS 60426‑41‑7), commonly referred to as benzoylnorecgonine hydrochloride or norbenzoylecgonine hydrochloride, is the hydrochloride salt of the N‑desmethyl, free‑acid tropane derivative benzoylnorecgonine. It belongs to the class of benzoic acid esters within the 8‑azabicyclo[3.2.1]octane (tropane) alkaloid family and is a primary hydrolytic metabolite of cocaine, formed via hepatic carboxylesterase‑mediated cleavage of the methyl ester of benzoylecgonine [1]. The free‑base form (CAS 41889‑45‑6) has molecular formula C₁₅H₁₇NO₄ and a molecular weight of 275.30 g·mol⁻¹; the hydrochloride salt carries a formula weight of approximately 311.76 g·mol⁻¹ and exhibits markedly enhanced aqueous solubility relative to the free base . The compound is supplied as an analytical reference standard (typically neat, ≥95% purity) with recommended storage at −20 °C and is suitable for HPLC and GC analytical techniques, serving as a critical reference material in forensic toxicology, clinical drug monitoring, and pharmacokinetic research .

Identity Cocaine terminal metabolite (N‑desmethyl, free‑acid tropane)
Form Hydrochloride salt, enhanced aqueous solubility for standard preparation
Use context HPLC/GC analytical reference standard; forensic toxicology, PK research
Storage −20 °C recommended

Why Benzoylnorecgonine HCl Differs from Other Cocaine Metabolites


Benzoylnorecgonine hydrochloride occupies a distinct position within the cocaine metabolic cascade that confers a unique combination of pharmacodynamic, pharmacokinetic, and physicochemical properties not shared by its closest in‑class analogs. While cocaine and norcocaine are potent dopamine transporter (DAT) inhibitors with rapid brain kinetics and strong discriminative stimulus effects, benzoylnorecgonine is a comparatively weak DAT inhibitor yet exhibits prolonged brain retention, high metabolic stability, and a markedly different hydrophilicity profile compared to its ester‑containing counterparts [1][2][3]. Unlike benzoylecgonine, which retains an N‑methyl group and is further metabolized in vivo, benzoylnorecgonine is excreted predominantly unchanged and represents a terminal metabolite, making it an indispensable analytical reference standard for definitive identification and quantitation in complex biological matrices [4]. These properties mean that substituting benzoylnorecgonine with benzoylecgonine, ecgonine methyl ester, or ecgonine in any research, analytical, or procurement context will produce fundamentally different experimental outcomes and is scientifically invalid for applications requiring this specific compound.

Benzoylecgonine Retains N‑methyl group; further metabolized; different HPLC retention and biological activity may not support terminal metabolite applications.
Norcocaine Potent DAT inhibitor; not a terminal metabolite; distinct brain kinetics and metabolic pathway; cannot substitute for benzoylnorecgonine in disposition or behavioral studies.
Ecgonine methyl ester Lacks benzoyl ester; does not inhibit DAT; altered lipophilicity; substitution may compromise chromatographic resolution and quantitative accuracy.

Quantitative Evidence for Benzoylnorecgonine HCl Differentiation


Dopamine Uptake Inhibition Potency Compared to Cocaine

Benzoylnorecgonine inhibited high‑affinity [³H]dopamine uptake into rat striatal synaptosomes by approximately 50% only at concentrations of 5 × 10⁻³ M or higher. By contrast, cocaine inhibited uptake with a KI₅₀ of 7 × 10⁻⁶ M, norcocaine with a KI₅₀ of 8 × 10⁻⁵ M, and benzoylecgonine and ecgonine showed no inhibition at concentrations up to 5 × 10⁻³ M [1]. This represents an approximately 714‑fold lower potency for benzoylnorecgonine versus cocaine and an approximately 63‑fold lower potency versus norcocaine at this molecular target, directly reflecting the loss of the methyl ester and N‑methyl substituents required for high‑affinity DAT interaction.

DAT inhibition
Head-to-head
~714‑fold less potent than cocaine (~5 × 10⁻³ M vs. 7 × 10⁻⁶ M); ~63‑fold vs. norcocaine
Defines compound as a low‑DAT‑affinity negative control.
Rat striatal synaptosomes; no calculable KI₅₀ for benzoylnorecgonine.
Dopamine transporter Neuropharmacology Cocaine metabolites

Brain Pharmacokinetics and Half-Life Comparison

Following intravenous administration of 10 mg kg⁻¹ [³H]benzoylnorecgonine in rats, the brain elimination half‑life (T₁/₂) was 3.0 h and the plasma T₁/₂ was 1.2 h [1]. In a separate head‑to‑head study using equi‑potent intracisternal doses, benzoylnorecgonine exhibited higher brain/plasma (B/P) ratios than cocaine or norcocaine and demonstrated prolonged brain retention, with 0.6–2.1% of the 1‑hour brain radioactivity still detectable at 24 hours, whereas cocaine and norcocaine rapidly entered and egressed from brain with only 4.8–6.1% of the 1‑minute radioactivity remaining at 30 minutes [2]. In the same study, benzoylnorecgonine was recovered unmetabolized from brain tissue. For comparison, the brain T₁/₂ of cocaine in rats has been reported as approximately 0.4 h [3], yielding an approximately 7.5‑fold longer brain half‑life for benzoylnorecgonine versus cocaine.

Brain PK & half‑life
Head-to-head
Brain T₁/₂ 3.0 h vs. cocaine ~0.4 h (~7.5‑fold longer); 0.6–2.1% radioactivity at 24 h; unmetabolized in brain
Supports terminal metabolite persistence in CNS disposition studies.
Rat i.v. and intracisternal studies; distinct B/P profile.
Brain pharmacokinetics Cocaine metabolism CNS disposition

Drug Discrimination and Cocaine Stimulus Generalization

In rats trained to discriminate 10 mg kg⁻¹ cocaine from saline in a two‑lever operant paradigm, benzoylnorecgonine at doses of 10 mg kg⁻¹ and 20 mg kg⁻¹ failed to produce cocaine‑appropriate responding and did not generalize to the cocaine discriminative stimulus. In the same study, norcocaine at doses of 5 mg kg⁻¹ and 10 mg kg⁻¹ produced a dose‑response curve similar to that of cocaine and fully generalized to cocaine at the two higher doses [1]. Benzoylecgonine and ecgonine methyl ester also failed to generalize at 10 mg kg⁻¹ and 20 mg kg⁻¹.

Discriminative stimulus
Head-to-head
No generalization to cocaine at 10–20 mg/kg; norcocaine fully generalized at 5–10 mg/kg
Confirms lack of cocaine‑like interoceptive effects.
Rat operant discrimination; i.p. administration; cocaine training dose 10 mg/kg.
Drug discrimination Behavioral pharmacology Cocaine stimulus

Metabolic Stability and Urinary Excretion Profile

In a rat disposition study, approximately 90% of the total urinary radioactivity after intravenous [³H]benzoylnorecgonine administration was attributed to unmetabolized parent compound, with only ~10% accounted for by an unidentified metabolite. Norecgonine was not detected as a urinary metabolite, and no metabolites of benzoylnorecgonine were observed in rat brain [1]. By contrast, cocaine is extensively metabolized via multiple pathways (hydrolysis to benzoylecgonine, N‑demethylation to norcocaine, and further oxidation) with only a small fraction excreted unchanged [2]. Benzoylecgonine, although a major urinary metabolite, can be further N‑demethylated to benzoylnorecgonine in vivo [3], distinguishing benzoylnorecgonine as a metabolic endpoint.

Metabolic stability
Class-level
~90% urinary excretion as unchanged parent; no brain metabolites detected
Supports use as a stable terminal urinary biomarker.
Single rat disposition study; cross‑species verification recommended.
Metabolic stability Urinary excretion Cocaine biomarker

Thermal Stability and Decomposition Temperature

Benzoylnorecgonine (free acid) exhibits a decomposition temperature (melting point with decomposition) of 242 °C . This is substantially higher than the melting point of cocaine freebase (98 °C) and cocaine hydrochloride (~195 °C) [1]. The predicted boiling point of benzoylnorecgonine is 456.5 ± 45.0 °C , compared with 187 °C for cocaine freebase. This thermal stability difference is attributed to the zwitterionic character of the free amino acid form, which forms strong intermolecular ionic interactions absent in the esterified, N‑methylated cocaine structure.

Thermal stability
Cross-study comparable
Decomposition 242 °C vs. cocaine freebase 98 °C; predicted b.p. 456.5 ± 45.0 °C
Enables high‑temperature GC without decomposition.
Open capillary method; predicted values support handling.
Thermal stability Physicochemical properties Reference standard handling

Lipophilicity and LogP Comparison

Benzoylnorecgonine has a reported octanol‑water partition coefficient (LogP) of approximately −0.8 , making it substantially more hydrophilic than cocaine (LogP ≈ 2.30–2.31 [1]), norcocaine (LogP ≈ 1.52–2.79 [2]), and benzoylecgonine (LogP ≈ 1.72 ). Ecgonine methyl ester has a LogP of approximately −0.06 to 0.14 [3]. The approximately 3.1 log unit reduction in LogP relative to cocaine reflects the combined effect of the free carboxylic acid group (replacing the methyl ester) and the secondary amine (replacing the tertiary N‑methyl amine), both of which increase hydrogen‑bonding capacity and aqueous solubility.

Lipophilicity (LogP)
Cross-study comparable
LogP ≈ −0.8; ~3.1 log units lower than cocaine (2.30); ~2.5 lower than benzoylecgonine (1.72)
Dictates early RP‑HPLC elution and distinct SPE conditions.
Predicted values; experimental verification advised for method development.
Lipophilicity LogP Membrane permeability

Key Application Scenarios for Benzoylnorecgonine HCl


Forensic Toxicology Confirmatory Analysis

Benzoylnorecgonine hydrochloride is employed as an analytical reference standard for the confirmatory identification and quantification of cocaine use in forensic and clinical toxicology laboratories. Its utility derives from its status as a terminal urinary metabolite: ~90% of the compound is excreted unchanged, and it is not further metabolized in vivo, providing a stable target analyte [1]. The compound's high aqueous solubility (≥25 mg mL⁻¹ as the hydrochloride salt) facilitates preparation of calibration standards, and its distinct chromatographic retention on reversed‑phase HPLC (eluting earlier than cocaine, benzoylecgonine, and norcocaine due to its low LogP of ~−0.8 ) enables baseline resolution in multi‑analyte methods. LC‑MS/MS methods employing this reference standard achieve detection limits as low as 18 ng mL⁻¹ , meeting or exceeding the sensitivity requirements of regulatory guidelines (e.g., SAMHSA, SOFT/GTFCh).

Cocaine Metabolism and Pharmacokinetic Modeling

In PK/PD research investigating cocaine disposition and metabolism, benzoylnorecgonine hydrochloride serves as an essential analytical standard for quantifying the terminal hydrolytic/N‑demethylation pathway. Its brain T₁/₂ of 3.0 h (vs. ~0.4 h for cocaine) and its persistence in brain tissue (0.6–2.1% of 1‑h radioactivity remaining at 24 h) mean that accurate compartmental modeling of cocaine's metabolic cascade requires precise measurement of this long‑lived terminal metabolite [2][3]. In vitro microsomal metabolism studies have demonstrated that metabolites with free carboxylic acid groups (including benzoylnorecgonine) are not further oxidized by microsomal enzymes, making this compound a stable endpoint for assessing the completeness of hydrolytic metabolic pathways across liver, kidney, lung, and brain microsomal preparations [4].

Behavioral Pharmacology Negative Control Studies

Benzoylnorecgonine hydrochloride is used as a structurally‑related negative control in rodent drug discrimination studies designed to dissect the structural determinants of cocaine's interoceptive stimulus properties. At doses up to 20 mg kg⁻¹, benzoylnorecgonine does not generalize to a 10 mg kg⁻¹ cocaine training stimulus, despite sharing the benzoyl ester and tropane core with cocaine. This stands in contrast to norcocaine, which fully generalizes at 5–10 mg kg⁻¹, demonstrating that both the N‑methyl group and the methyl ester are required for cocaine‑like discriminative stimulus effects [5]. This compound thus enables researchers to distinguish dopaminergically‑mediated behavioral effects from non‑specific stimulant or sedative effects observed with other cocaine metabolites (e.g., benzoylecgonine stimulates, while ecgonine methyl ester produces sedation or no effect [6]).

Analytical Method Development and Validation

Due to its uniquely low LogP (~−0.8) relative to all other common cocaine metabolites (cocaine 2.30, norcocaine 1.52, benzoylecgonine 1.72, ecgonine methyl ester 0.14), benzoylnorecgonine hydrochloride is the most hydrophilic analyte in multi‑metabolite cocaine panels [7]. This property is exploited during HPLC method development to set the lower boundary of the chromatographic separation window: benzoylnorecgonine elutes first on C18 reversed‑phase columns, and its resolution from the solvent front and early‑eluting matrix interferences serves as a key system suitability parameter. Laboratories developing comprehensive cocaine metabolite panels (typically 5–9 analytes) must include this reference standard to validate that their chromatographic method achieves acceptable resolution (Rs ≥ 1.5) and peak symmetry for the most polar analyte in the panel, which is the most susceptible to matrix interference from endogenous polar compounds in urine, plasma, or meconium extracts [8].

Application
Selection Property
Validation Focus
Forensic toxicology confirmatory analysis
Terminal metabolite reference standard; high aqueous solubility as HCl salt
LC‑MS/MS calibration linearity and matrix effect evaluation
Cocaine metabolism & PK modeling
Defined brain T₁/₂ and B/P profile; metabolic endpoint stability
Compartmental model accuracy with terminal metabolite data
Behavioral pharmacology negative control
Structurally related but lacks cocaine‑like discriminative stimulus
Dose‑response generalization assay in rodent models
Analytical method development (multi‑analyte panel)
Most polar cocaine metabolite; low LogP ensures early RP‑HPLC elution
Chromatographic resolution (Rs ≥ 1.5) from solvent front and matrix interferences
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